![molecular formula C15H29N3O3S B5654782 N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5654782.png)
N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperidine ring, and a methanesulfonamide group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the methanesulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-(2-hydroxy-2-phenylethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
- (3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-oxo-azetidine-1-carboxylate
Uniqueness
N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide stands out due to its unique combination of functional groups and stereochemistry. This distinct structure provides specific interactions with molecular targets, making it valuable for targeted research and applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-(2-oxo-2-piperidin-1-ylethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-3-7-13-10-17(11-14(13)16-22(2,20)21)12-15(19)18-8-5-4-6-9-18/h13-14,16H,3-12H2,1-2H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVAODBYVWBEDF-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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